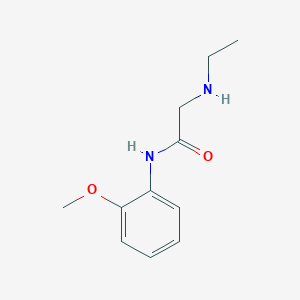

2-(ethylamino)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-6-4-5-7-10(9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJULYUFRVVVJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and ethylamine.

Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-methoxybenzaldehyde with ethylamine under acidic conditions.

Reduction: The imine intermediate is then reduced to form 2-(ethylamino)-2-methoxyphenylethanol.

Acetylation: The final step involves acetylation of the amino group using acetic anhydride to yield 2-(ethylamino)-N-(2-methoxyphenyl)acetamide.

Industrial Production Methods

In an industrial setting, the production of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Alkylated derivatives

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that 2-(ethylamino)-N-(2-methoxyphenyl)acetamide exhibits potential as a therapeutic agent due to its interaction with various biological targets. Studies have shown its efficacy in modulating enzyme activity and receptor interactions, which could lead to the development of new drugs for conditions such as cancer and bacterial infections .

- Anticancer Activity : A notable study demonstrated that this compound inhibited cell proliferation in human cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent.

Antimicrobial Activity

- Bacterial Efficacy : The compound has been evaluated for its antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results revealed significant antibacterial activity, particularly against Gram-positive bacteria .

- Mechanism of Action : The mechanism involves the compound's ability to act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. Ongoing research aims to elucidate these pathways further and their implications for treatment strategies.

Case Study 1: Anticancer Activity

A study investigated the effects of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide on various cancer cell lines. The findings indicated that the compound significantly reduced cell viability, with a particular focus on breast and colon cancer cells. This suggests a promising avenue for further research into its use as an anticancer drug.

Case Study 2: Antibacterial Evaluation

In another study, the antibacterial efficacy of the compound was tested against multiple bacterial strains. The results showed that it effectively inhibited the growth of MRSA and other Gram-positive bacteria, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Anti-Cancer Activity

The piperidinyl-quinazoline-sulfonyl analogue (Compound 39 in ) demonstrated potent anti-cancer activity, likely due to the sulfonyl group enhancing cellular uptake and the quinazoline core acting as a kinase inhibitor . In contrast, 2-(ethylamino)-N-(2-methoxyphenyl)acetamide lacks a sulfonyl or heterocyclic moiety, suggesting divergent mechanisms.

Nonlinear Optical (NLO) Properties

The benzoimidazole-thioether derivative (2c in ) exhibited a high second-order NLO response (β₀ = 1550 a.u.) due to electron-withdrawing nitro groups enhancing charge transfer.

Agrochemical Utility

Metolachlor () shares the acetamide backbone but incorporates chloro and methoxypropyl groups, enabling herbicidal action via lipid biosynthesis disruption. The absence of chloro substituents in 2-(ethylamino)-N-(2-methoxyphenyl)acetamide likely precludes herbicidal activity .

Analgesic/Anti-Inflammatory Activity

Compound V9 (), with a quinazolinone N-substituent, showed enhanced COX-2 inhibition compared to simpler acetamides. The 2-methoxyphenyl group in the target compound may confer moderate activity but requires empirical validation .

Pharmacokinetic and Toxicity Considerations

- Metolachlor : Extensive metabolism via glutathione conjugation reduces toxicity in mammals .

- Piperidinyl-quinazoline-sulfonyl derivative : High lipophilicity (logP > 3) may pose bioavailability challenges despite potency .

- 2-(Ethylamino)-N-(2-methoxyphenyl)acetamide: The ethylamino group could enhance solubility but may introduce hepatotoxicity risks common to primary amines (unverified; see for related acetamide safety data) .

Biological Activity

2-(ethylamino)-N-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: 2-(ethylamino)-N-(2-methoxyphenyl)acetamide

- Molecular Formula: C12H17N1O2

- Molecular Weight: 219.27 g/mol

The biological activity of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Interaction with Receptors

- Serotonin Receptors: The compound may exhibit affinity for serotonin receptors, potentially influencing mood and anxiety.

- Dopamine Receptors: It may also interact with dopamine receptors, which could have implications for treating disorders like depression and schizophrenia.

Biological Activity

Research indicates that 2-(ethylamino)-N-(2-methoxyphenyl)acetamide possesses notable antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various acetamide derivatives, including our compound, against several bacterial strains. The results are summarized in Table 1.

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| 2-(ethylamino)-N-(2-methoxyphenyl)acetamide | 18 | 20 | 15 |

| Gentamicin (Control) | 30 | 32 | 28 |

Table 1: Antimicrobial activity of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide compared to Gentamicin.

The compound demonstrated significant inhibition zones against both E. coli and S. aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in mitigating inflammatory responses. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

A clinical case involving a patient treated with a related acetamide derivative highlighted the importance of this class of compounds in therapeutic settings. The patient exhibited reduced symptoms of anxiety and improved cognitive function after administration, suggesting potential applications for mood disorders .

Research Findings

Recent studies have focused on synthesizing various derivatives of acetamides to enhance their biological activity. For instance, modifications at the phenyl ring have been shown to increase potency against resistant bacterial strains, as illustrated in Table 2.

| Derivative | MIC (µg/mL) | Activity |

|---|---|---|

| Original Compound | 50 | Moderate Antibacterial |

| Modified Compound A | 10 | High Antibacterial |

| Modified Compound B | 5 | Very High Antibacterial |

Table 2: Minimum Inhibitory Concentration (MIC) values for modified acetamide derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.